3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol
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Overview
Description
3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol is a complex organic compound that features a brominated benzene ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol typically involves multiple steps. One common approach starts with the bromination of benzene-1,2-diol to introduce the bromine atom at the 3-position. This is followed by a condensation reaction with quinoline-8-carbaldehyde in the presence of a hydrazine derivative to form the hydrazinylidene linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has potential as a bioactive molecule in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydrazinylidene group can form covalent bonds with proteins, inhibiting their activity. These interactions make the compound a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-[(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol
- 3-bromo-5-[(quinolin-8-ylhydrazinylidene)methyl]benzene-1,3-diol
- 3-bromo-5-[(quinolin-8-ylhydrazinylidene)methyl]benzene-1,4-diol
Uniqueness
The unique structural features of 3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol, such as the specific positioning of the bromine atom and the quinoline moiety, contribute to its distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-12-7-10(8-14(21)16(12)22)9-19-20-13-5-1-3-11-4-2-6-18-15(11)13/h1-9,20-22H/b19-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWRAQKKOZEZJA-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=CC(=C(C(=C3)Br)O)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C\C3=CC(=C(C(=C3)Br)O)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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